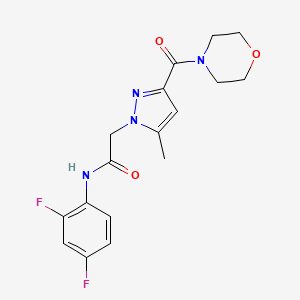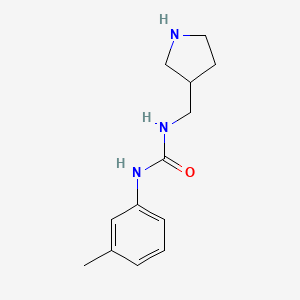
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been used to study the effects of urea derivatives on various biological targets, including enzymes and receptors. In neuroscience, it has been studied for its potential neuroprotective effects and as a tool for investigating the mechanisms of neurodegeneration.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is not fully understood. However, it is thought to act on various biological targets, including enzymes and receptors, through a variety of mechanisms, including inhibition and activation. It has been shown to have potential neuroprotective effects through its ability to modulate various signaling pathways involved in cell survival and death.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the dopamine receptor. In vivo studies have demonstrated its potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is its relatively simple synthesis method, which makes it readily accessible to researchers. It has also shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea. One potential direction is the further investigation of its potential neuroprotective effects and its use as a tool for studying the mechanisms of neurodegeneration. Another potential direction is the optimization of its use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
In conclusion, 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a urea derivative that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea involves the reaction of 3-methylbenzylamine with ethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with pyrrolidine to yield the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZAASKSFRPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

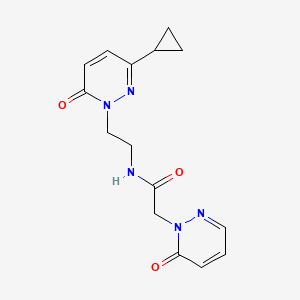
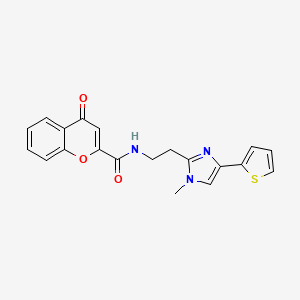
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
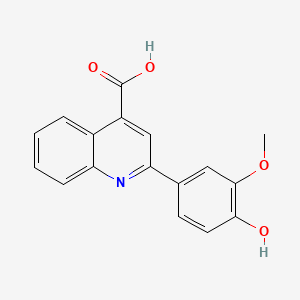
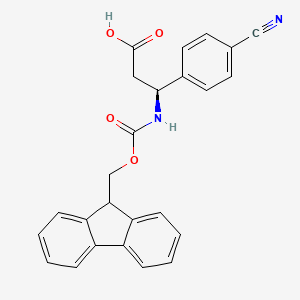
![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)
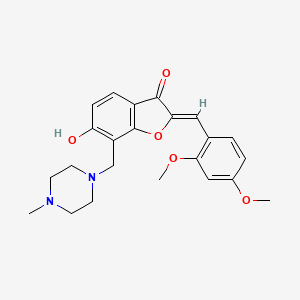
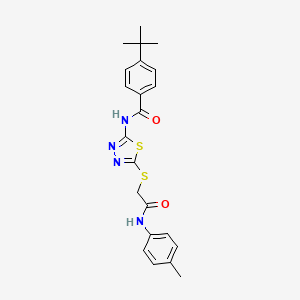
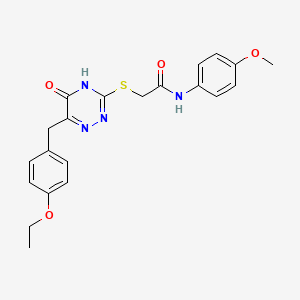
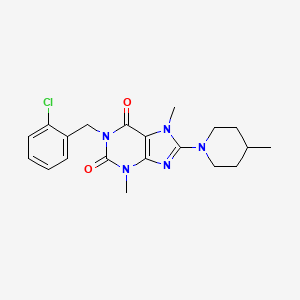
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
